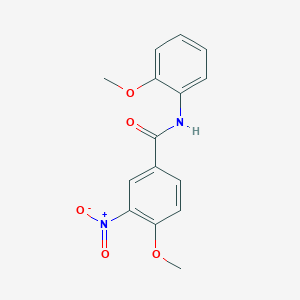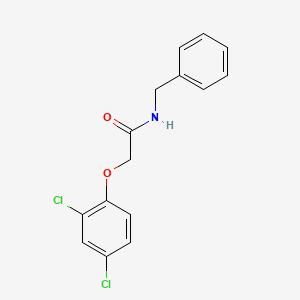![molecular formula C11H16N4O2S B5557755 (3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)
(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of molecules containing a thiadiazole moiety, similar to the compound , involves multiple steps, including the formation of Schiff bases and their subsequent reactions with carboxylic acids. For example, Fedotov and Hotsulia (2023) described the synthesis of a complex molecule that integrates a thiadiazole fragment, highlighting the use of Schiff base formation followed by reaction with carboxylic acids in the synthetic pathway. This process indicates a methodological approach to synthesizing compounds with thiadiazole groups that could be applicable to our compound of interest (Fedotov & Hotsulia, 2023).
Molecular Structure Analysis
The molecular structure of compounds related to "(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" has been elucidated through various spectroscopic techniques. Quiroga et al. (2013) demonstrated the structural determination of similar complex molecules, incorporating techniques such as 1H NMR spectroscopy and X-ray crystallography, which are essential tools for the detailed analysis of the molecular structure of such compounds (Quiroga et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of molecules containing thiadiazole moieties, similar to our compound, have been explored through various studies. For instance, the work by Raval et al. (2010) on the microwave-assisted synthesis of thiadiazole derivatives outlines the potential chemical reactions these compounds can undergo, providing insight into their reactivity and the conditions under which they can form specific products (Raval et al., 2010).
Physical Properties Analysis
The physical properties of compounds similar to "(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" include melting points, solubility, and stability. These are crucial for understanding how the compound interacts in different environments and under various conditions. Studies like those conducted by Bahgat et al. (2009) offer valuable information on the vibrational spectra of related compounds, which can be linked to their physical characteristics (Bahgat et al., 2009).
科学的研究の応用
Chiral Molecules and Molecular Structure
- Chiral Configurations and Cycloaddition Reactions : A study explored the configurations of chiral molecules and their applications in cycloaddition reactions. The chirality at C-4 of the starting carboxylic acids is eliminated in the products, allowing the determination of chirality at C-3 through chiroptical measurements (Györgydeák et al., 1994).
Synthesis and Bioactivity
- Anti-inflammatory Activity : A research on the synthesis of 1,3,4-thiadiazole with pyrazole and pyrrole moieties showed significant anti-inflammatory activity. This study suggests potential applications in developing new anti-inflammatory agents (Maddila et al., 2016).
- Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,3,4-thiadiazole structures, were synthesized and tested against Mycobacterium tuberculosis. This research is relevant for developing new antimycobacterial agents (Gezginci et al., 1998).
- Antimicrobial Evaluation : Another study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated them for antimicrobial activities. These compounds showed significant activity, highlighting their potential in antimicrobial applications (Noolvi et al., 2016).
Molecular Diversity and Synthesis Techniques
- Molecular Diversity : A study demonstrated the molecular diversity achievable through the three-component reaction of α-amino acids, dialkyl acetylenedicarboxylates, and N-substituted maleimides, producing various compounds including pyrrolo[3,4-c]pyrroles. This highlights the versatility of these molecules in synthetic chemistry (Chen et al., 2016).
Anticancer Applications
- Anticancer Evaluation : Research on the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles showed significant cytotoxicity against various cancer cell lines. This underscores the potential of these compounds in cancer research and treatment (Abdo & Kamel, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
(3aS,6aS)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-7-12-13-10(18-7)15-4-8-3-14(2)5-11(8,6-15)9(16)17/h8H,3-6H2,1-2H3,(H,16,17)/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHJJXMPJINEOV-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC3CN(CC3(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)
![3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5557694.png)
![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)


![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)
![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)